

Thymidine 5'-monophosphate- $^{15}\text{N}_2$ chemical structure and properties

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Compound of Interest

Compound Name: *Thymidine 5'-monophosphate- $^{15}\text{N}_2$*

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An In-depth Technical Guide to **Thymidine 5'-monophosphate- $^{15}\text{N}_2$**

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Thymidine 5'-monophosphate- $^{15}\text{N}_2$** . It is intended for researchers, scientists, and professionals in the field of drug development and molecular biology who utilize isotopically labeled compounds. This document details experimental protocols for the analysis of this compound and illustrates relevant biochemical pathways.

Core Chemical Identity and Properties

Thymidine 5'-monophosphate (dTMP) is a deoxyribonucleotide that serves as a fundamental monomer in the synthesis of DNA.[1] The isotopically labeled variant, **Thymidine 5'-monophosphate- $^{15}\text{N}_2$** , contains two stable, heavy isotopes of nitrogen (^{15}N) in place of the naturally abundant ^{14}N atoms within the thymine nucleobase. This specific labeling makes it an invaluable tool for tracing and quantification in various biochemical and medical research applications.[2]

Chemical Structure

The structure of **Thymidine 5'-monophosphate- $^{15}\text{N}_2$** consists of three key components:

- A phosphate group attached to the 5' carbon of the sugar.
- A deoxyribose pentose sugar.

- The nucleobase thymine, where both nitrogen atoms at positions 1 and 3 of the pyrimidine ring are replaced with ^{15}N isotopes.

Physicochemical Properties

The quantitative properties of **Thymidine 5'-monophosphate- $^{15}\text{N}_2$** are summarized in the table below. These properties are crucial for its application in experimental settings, particularly for analytical techniques like mass spectrometry and nuclear magnetic resonance.

Property	Value	Source(s)
Molecular Formula	$\text{C}_{10}\text{H}_{15}^{15}\text{N}_2\text{O}_8\text{P}$	[2][3]
Molecular Weight	324.20 g/mol	[2][3]
Chemical Purity	$\geq 98\%$	[3]
Appearance	Neat (Solid/Powder)	[3]
Unlabeled CAS Number	365-07-1	[3][4]
Synonyms	Thymidylic acid dTMP, Thymidine-5'-phosphate- $^{15}\text{N}_2$, Deoxythymidylate	[2][3][5]

Applications in Research

The incorporation of ^{15}N isotopes provides a distinct mass and nuclear spin, enabling researchers to differentiate and track the molecule in complex biological systems.

- Biomolecular NMR Spectroscopy:** ^{15}N -labeled compounds are essential for nuclear magnetic resonance (NMR) studies.[3][6] The ^{15}N nucleus has a spin of 1/2, which allows for the application of various multi-dimensional NMR techniques (e.g., ^1H - ^{15}N HSQC) to study the structure, dynamics, and interactions of DNA and proteins.[7]
- Mass Spectrometry and Metabolic Flux Analysis:** As a stable isotope-labeled internal standard, it is used for accurate quantification in mass spectrometry (MS) based proteomics and metabolomics.[2][6] It allows for precise measurement of metabolic pathways, such as nucleotide synthesis and degradation.[2]

- Genetic Therapy and DNA Synthesis Studies: This compound serves as a precursor for synthesizing isotopically labeled triphosphates (dTTP), which are the building blocks of DNA. [1][3] Researchers can use ^{15}N -labeled dTMP to trace the incorporation of thymidine into newly synthesized DNA during replication and repair processes, providing insights into cellular proliferation and genotoxicity.[8]

Experimental Protocols

Detailed methodologies are critical for the effective use of ^{15}N -labeled compounds. The following sections outline generalized protocols for synthesis and analysis.

Synthesis of ^{15}N -Labeled Nucleotides

The production of ^{15}N -labeled nucleotides like dTMP can be achieved through biosynthetic incorporation, a common method for producing isotopically labeled biomolecules.[6]

Protocol: Biosynthetic Incorporation via Microbial Culture

- Prepare Minimal Medium: A defined minimal growth medium is prepared, containing essential salts and a carbon source (e.g., glucose). The key component is the sole nitrogen source, which is an ^{15}N -enriched compound, typically ^{15}N -Ammonium Chloride ($^{15}\text{NH}_4\text{Cl}$). [6][9]
- Inoculation and Growth: A suitable microorganism, such as *Escherichia coli*, is cultured in this medium. The bacteria will utilize the $^{15}\text{NH}_4\text{Cl}$ to synthesize all of its nitrogen-containing biomolecules, including amino acids and nucleotides.[6][9]
- Harvesting: Bacterial cells are harvested by centrifugation after reaching a desired growth phase.
- Extraction and Purification: The bacterial pellet is lysed to release cellular contents. DNA and RNA are extracted, followed by enzymatic or chemical hydrolysis to break them down into their constituent mononucleotides.
- Chromatographic Separation: High-performance liquid chromatography (HPLC) is employed to separate and purify the ^{15}N -labeled dTMP from other nucleotides.

Analytical Methodologies

Protocol: Analysis by Mass Spectrometry (LC-MS/MS)

- **Sample Preparation:** The purified $^{15}\text{N}_2$ -dTMP sample is dissolved in a suitable solvent compatible with mass spectrometry, such as a mixture of water and acetonitrile.
- **Chromatographic Separation:** The sample is injected into an HPLC system, often coupled with hydrophilic interaction liquid chromatography (HILIC), to separate it from any potential impurities before it enters the mass spectrometer.[\[10\]](#)
- **Ionization:** Electrospray ionization (ESI) is a common method used to generate ions from the dTMP molecules.[\[5\]](#)
- **Mass Analysis:**
 - **Full Scan MS:** A full scan is performed to determine the mass-to-charge ratio (m/z) of the parent ion, confirming the incorporation of the two ^{15}N atoms (expected mass of 324.20 Da).
 - **Tandem MS (MS/MS):** The parent ion is isolated and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[\[10\]](#) The resulting fragmentation pattern provides structural confirmation and can be used for highly specific quantification in selected-reaction monitoring (SRM) experiments.[\[9\]](#)
- **Data Analysis:** The acquired spectra are analyzed to confirm the identity, isotopic purity, and quantity of the labeled compound.[\[10\]](#)

Protocol: Analysis by NMR Spectroscopy

- **Sample Preparation:** The $^{15}\text{N}_2$ -dTMP sample is dissolved in a suitable NMR solvent, such as Deuterium Oxide (D_2O) or Dimethyl Sulfoxide ($\text{DMSO}-d_6$).
- **Data Acquisition:** The sample is placed in a high-field NMR spectrometer. A one-dimensional ^{15}N NMR spectrum is acquired. Often, proton decoupling is used to simplify the spectrum and improve signal-to-noise.[\[11\]](#)

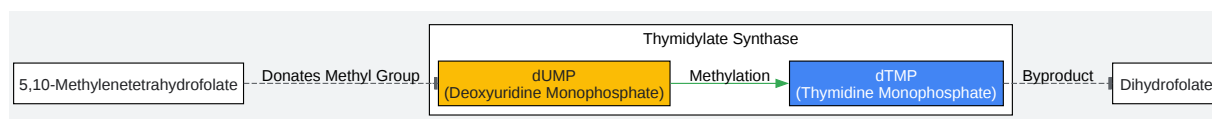
- Chemical Shift Referencing: Chemical shifts are referenced against a known standard, such as nitromethane (CH_3NO_2).^[12]
- Spectral Analysis: The resulting spectrum is analyzed to determine the chemical shifts of the ^{15}N nuclei. For Thymidine 5'-monophosphate in H_2O , the ^{15}N chemical shifts are approximately 229.2 ppm and 219.5 ppm.^[11] These shifts provide information about the chemical environment of the nitrogen atoms.

Biochemical Pathways and Logical Workflows

Visualizing the roles and analysis of **Thymidine 5'-monophosphate- $^{15}\text{N}_2$** is essential for understanding its application. The following diagrams, created using the DOT language, illustrate key processes.

De Novo Synthesis of Thymidine Monophosphate

dTMP is synthesized de novo from deoxyuridine monophosphate (dUMP). This reaction is catalyzed by the enzyme thymidylate synthase and is a critical step in providing the building blocks for DNA synthesis.^{[1][13]}

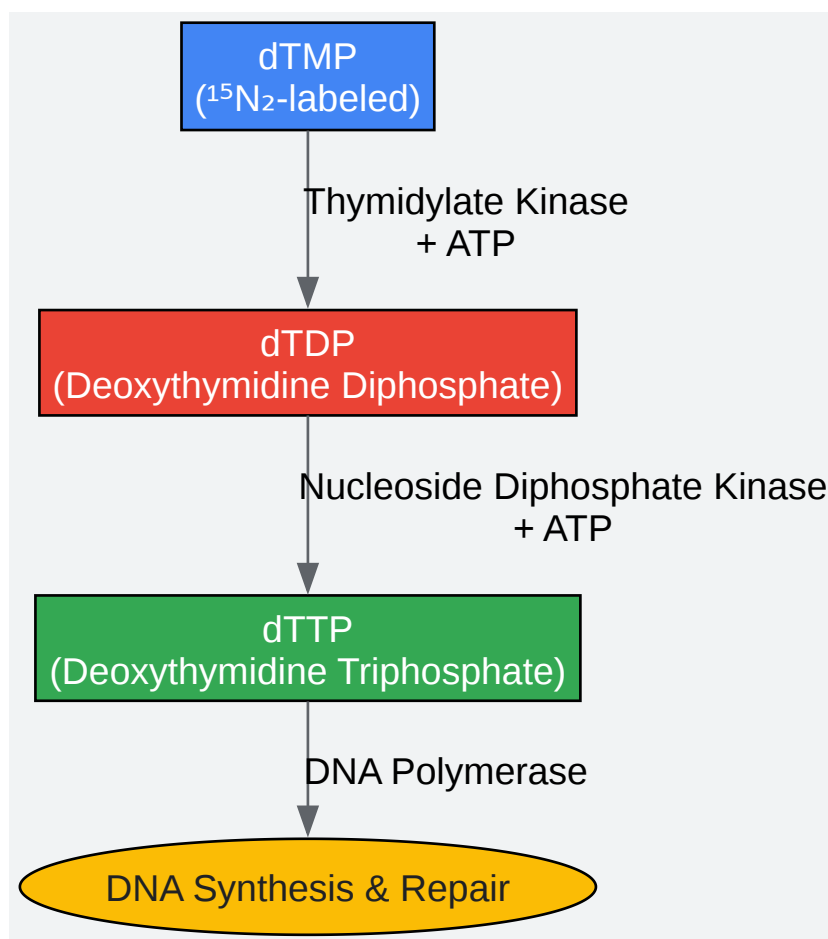


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Caption: De novo synthesis pathway of dTMP from dUMP catalyzed by thymidylate synthase.

Phosphorylation Cascade to dTTP for DNA Synthesis

Once formed, dTMP is sequentially phosphorylated to deoxythymidine triphosphate (dTTP), the immediate precursor for DNA synthesis. This process is vital for cellular growth and DNA repair.^{[1][14]}

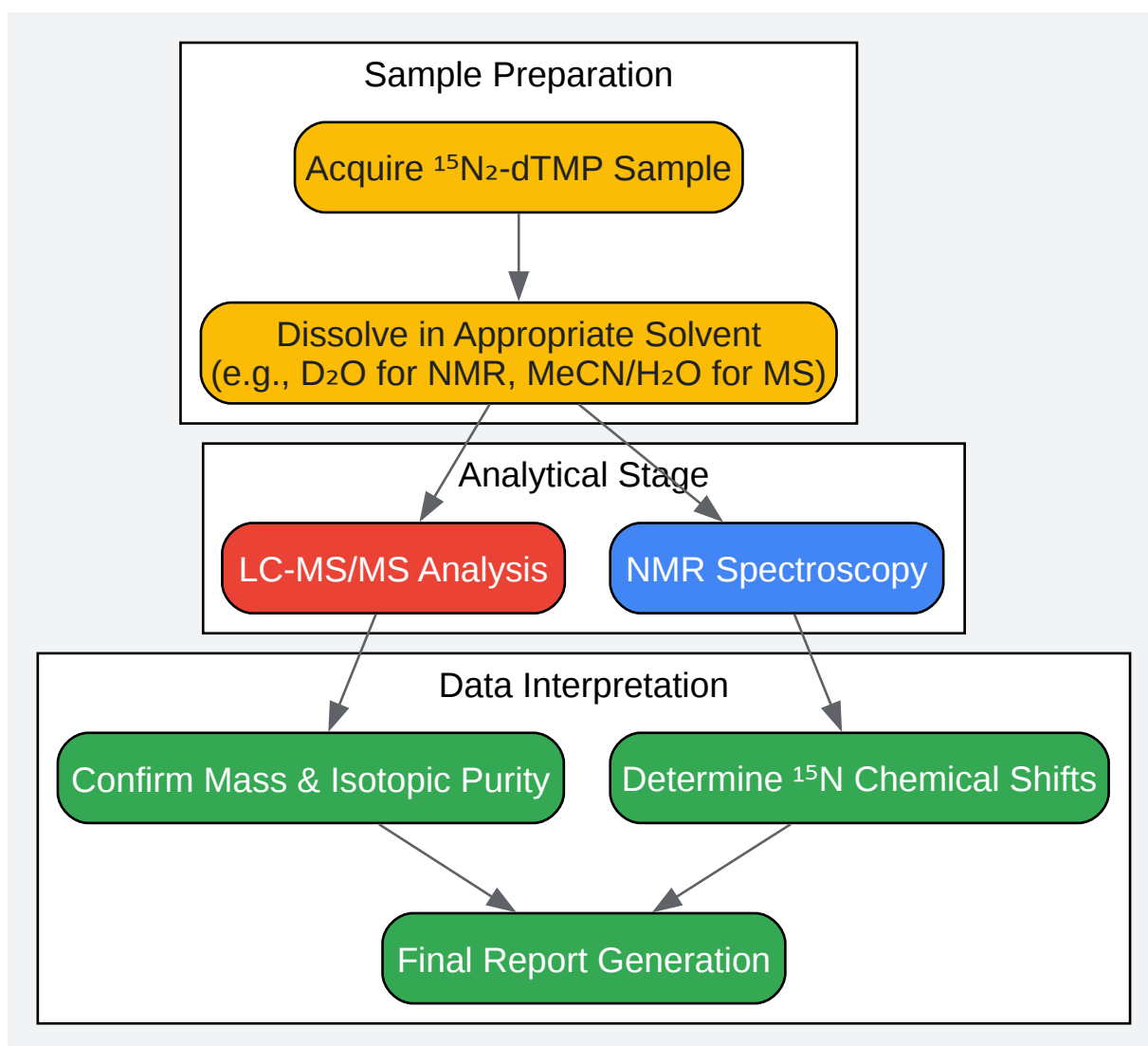


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Caption: Phosphorylation of dTMP to dTTP and its subsequent incorporation into DNA.

Experimental Workflow for ¹⁵N₂-dTMP Analysis

A logical workflow ensures systematic and accurate analysis of the isotopically labeled compound, from sample acquisition to final data interpretation.



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Caption: A typical experimental workflow for the analysis of $^{15}\text{N}_2$ -dTMP.

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